(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine hydrochloride
Overview
Description
(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine hydrochloride is a chemical compound with the molecular formula C7H13ClN2OS and a molecular weight of 208.7 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine hydrochloride typically involves the reaction of 2-methoxyethylamine with 1,3-thiazol-5-ylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically obtained in the form of a crystalline powder, which is then packaged and stored under appropriate conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine: Similar structure but without the hydrochloride salt.
(2-Methoxyethyl)(1,3-thiazol-4-ylmethyl)amine: Similar structure with a different position of the thiazole ring substitution.
(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine sulfate: Similar structure with a different counterion (sulfate instead of hydrochloride).
Uniqueness
(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications .
Properties
IUPAC Name |
2-methoxy-N-(1,3-thiazol-5-ylmethyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS.ClH/c1-10-3-2-8-4-7-5-9-6-11-7;/h5-6,8H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTAUIGEBQSARC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CN=CS1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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